

# A Comprehensive Technical Guide to the Molecular Structure and Synthesis of YK11

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YK11	
Cat. No.:	B15541492	Get Quote

This in-depth technical guide provides a detailed overview of the molecular structure, synthesis, and signaling pathways of **YK11**, a synthetic steroidal selective androgen receptor modulator (SARM). The information is intended for researchers, scientists, and professionals in the field of drug development.

## **Molecular Structure of YK11**

**YK11**, systematically known as (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, is a synthetic steroid derived from dihydrotestosterone (DHT).[1] Its steroidal structure distinguishes it from many non-steroidal SARMs.[1]

The molecular properties of **YK11** are summarized in the table below.



Property	Value	
Molecular Formula	C25H34O6	
Molar Mass	430.541 g·mol <sup>-1</sup> [1]	
IUPAC Name	Methyl (2E)-2-[(8R,9S,10R,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate[1]	
CAS Number	1370003-76-1[1]	
SMILES	C[C@]12CC[C@H]3INVALID-LINK CCC5=CC(=O)CC[C@H]35[1]	
InChI Key	KCQHQCDHFVGNMK-PQUNLUOYSA-N[1]	

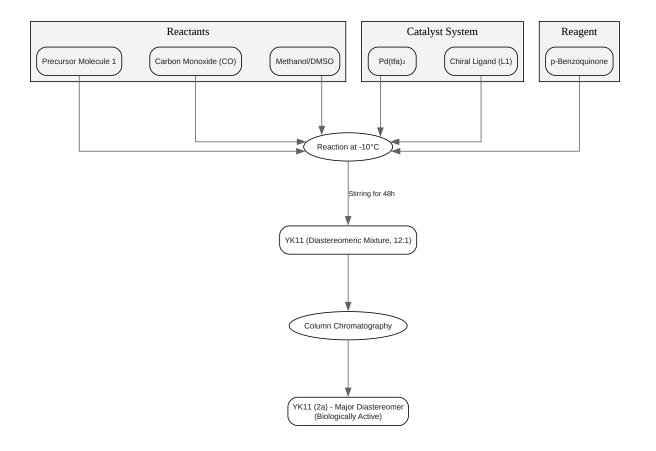
## Synthesis Pathway of YK11

The synthesis of **YK11** involves a palladium-catalyzed diastereoselective cyclization carbonylation. This key step results in the formation of **YK11** as a mixture of two diastereomers. An improved synthesis method has been reported that achieves a higher diastereomeric ratio.

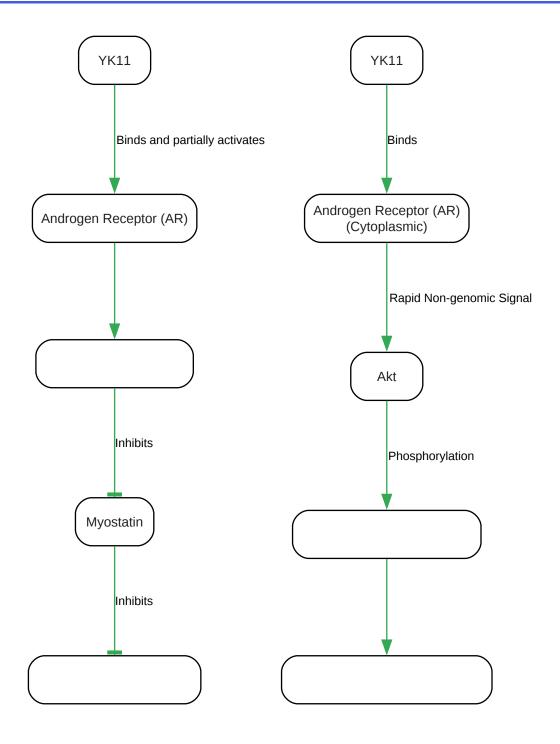
The reaction involves the palladium-catalyzed carbonylation of a precursor molecule in the presence of a chiral ligand. The stereochemistry of the major, and more biologically active, diastereomer has been determined through X-ray crystallographic analysis.

Below is a diagram illustrating this key synthesis step.









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## References

- 1. Improved Synthesis and Determination of the Biologically Active Diastereomer of YK11 [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Molecular Structure and Synthesis of YK11]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541492#a-complete-list-of-yk11-molecular-structure-and-synthesis-pathways]

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Address: 3281 E Guasti Rd

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